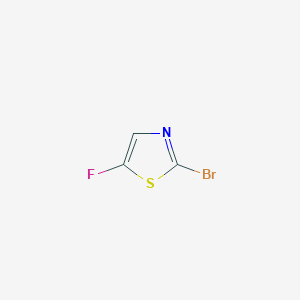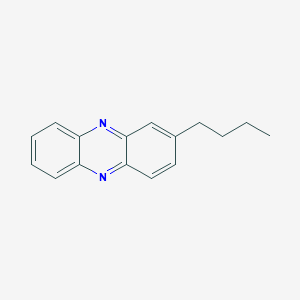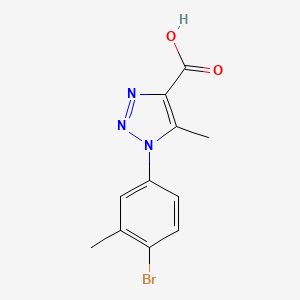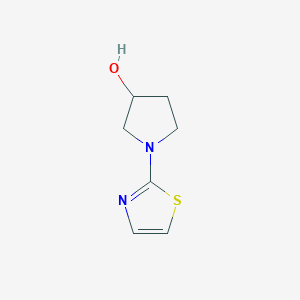
1-Tert-butilpiperidin-4-OL
Descripción general
Descripción
1-Tert-butylpiperidin-4-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the nitrogen atom is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 1-Tert-butylpiperidin-4-OL has been explored in several studies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine was achieved through two routes, one involving thionyl chloride mediated chlorination and the other through the addition of methylmagnesium chloride to a dimethyliminium salt . Additionally, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been described, highlighting methods to introduce the tert-butyl group and other substituents onto the piperidine ring .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups has been studied using various spectroscopic techniques. For example, the crystal and molecular structure of 4-tert-butyl-2,2,6,6-tetramethylpiperidine derivatives was determined, revealing that bulky substituents can hinder close molecular interactions necessary for the formation of intermolecular hydrogen bonds . Similarly, the structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride was elucidated by X-ray crystallography, showing an axial tert-butyl group and providing insights into conformational deformations .
Chemical Reactions Analysis
The reactivity of tert-butyl substituted compounds has been investigated in various chemical reactions. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was found to be a versatile fluorinating agent, capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations .
Physical and Chemical Properties Analysis
The introduction of a tert-butyl group can significantly affect the physical and chemical properties of a compound. For example, O-tert-Butyltyrosine, an unnatural amino acid, exhibited a unique NMR tag due to the rapid bond rotations and chemical equivalence of the protons of the tert-butyl group, allowing for the detection of narrow signals in NMR spectra . The presence of a tert-butyl group can also influence solubility, as seen in the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky alkyl substituent prevented typical face-to-face π-interactions and influenced the compound's packing in the solid state .
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Farmacéuticos
1-Tert-butilpiperidin-4-OL: es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su núcleo de piperidina es un motivo común en muchos medicamentos, y su modificación puede conducir al desarrollo de nuevos agentes terapéuticos. Por ejemplo, se puede usar para sintetizar piperidinas sustituidas, que están presentes en más de veinte clases de productos farmacéuticos .
Desarrollo de Medicamentos para el Sistema Nervioso Central
La estructura de piperidina es particularmente significativa en el desarrollo de fármacos dirigidos al sistema nervioso central (SNC). Los derivados de This compound pueden conducir a nuevos tratamientos para trastornos del SNC como la depresión, la ansiedad y la esquizofrenia .
Creación de Agentes Antiinflamatorios
Los derivados de piperidina, incluidos los derivados de This compound, se han explorado por sus propiedades antiinflamatorias. Se pueden diseñar para inhibir vías específicas involucradas en la inflamación, lo que podría conducir a nuevos medicamentos antiinflamatorios .
Investigación Antimicrobiana
La flexibilidad estructural de This compound permite la creación de agentes antimicrobianos. Al alterar el anillo de piperidina, los investigadores pueden desarrollar compuestos con actividad potencial contra una gama de patógenos bacterianos y virales .
Investigación en el Tratamiento del Cáncer
Los derivados de piperidina se están investigando por su posible uso en la terapia contra el cáncer. Las modificaciones de la estructura de This compound podrían dar como resultado compuestos que se dirigen a las células cancerosas de forma selectiva, reduciendo los efectos secundarios asociados con la quimioterapia tradicional .
Desarrollo de Fármacos Analgésicos
La parte de piperidina es una característica clave en muchos medicamentos analgésicos. La investigación sobre derivados de This compound podría conducir al descubrimiento de nuevos medicamentos para aliviar el dolor con mejor eficacia y menor potencial de adicción .
Investigación sobre Enfermedades Neurodegenerativas
Los derivados de This compound se están estudiando por su posible papel en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Estos compuestos pueden ayudar a modular los sistemas de neurotransmisores afectados por estas enfermedades .
Biología Química y Desarrollo de Sondas
En biología química, This compound se puede utilizar para desarrollar sondas que ayudan a comprender los procesos biológicos. Estas sondas se pueden usar para marcar o modificar proteínas, ácidos nucleicos y otras biomoléculas para su estudio .
Propiedades
IUPAC Name |
1-tert-butylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFZTKZYQFNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627315 | |
| Record name | 1-tert-Butylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5382-30-9 | |
| Record name | 1-tert-Butylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)


![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)







![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)
